molecular formula C34H54O4 B109503 3-Epiglochidiol diacetate CAS No. 6587-37-7

3-Epiglochidiol diacetate

Cat. No.: B109503
CAS No.: 6587-37-7
M. Wt: 526.8 g/mol
InChI Key: PUJKRJBNTXQYSO-NIFDHWSYSA-N
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Description

3-Epiglochidiol diacetate is a natural triterpenoid compound primarily derived from plants in the Glochidion genus, particularly Glochidion puberum. This compound has garnered attention due to its potential therapeutic properties, including anti-tumor, anti-inflammatory, and antioxidant effects .

Scientific Research Applications

3-Epiglochidiol diacetate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Epiglochidiol diacetate typically involves the acetylation of 3-Epiglochidiol. The process begins with the extraction of 3-Epiglochidiol from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glochidion puberum, followed by chemical synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-Epiglochidiol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of 3-Epiglochidiol diacetate involves its interaction with cellular targets and pathways:

    Molecular Targets: It targets tubulin, a protein involved in cell division, by binding to the colchicine binding site.

    Pathways Involved: The compound affects multiple signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-Epiglochidiol diacetate can be compared with other triterpenoids such as:

Uniqueness: this compound stands out due to its specific acetylation, which enhances its bioactivity and therapeutic potential compared to its non-acetylated counterparts .

Properties

IUPAC Name

[(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKRJBNTXQYSO-NIFDHWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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